Cytotoxicity in CEM Cells: AZT Phosphoramidate Class vs. FLT Phosphoramidates
AZT-based phosphoramidate monoesters, including the ethyl methoxyglycinyl congener, exhibit no measurable cytotoxicity toward CEM T‑lymphoblastoid cells at concentrations up to 100 µM, whereas the corresponding 3′-fluoro‑3′-deoxythymidine (FLT) phosphoramidates 9 and 10 display CC50 values of 95.6 µM and 35.1 µM, respectively [1]. This differential cytotoxicity profile is attributed to the distinct intracellular metabolism of the AZT versus FLT prodrug scaffold and directly impacts the selectivity index achievable in antiviral screening.
| Evidence Dimension | Cytotoxicity (CC50) in CEM cells |
|---|---|
| Target Compound Data | >100 µM (no cytotoxicity observed) – AZT phosphoramidate class |
| Comparator Or Baseline | FLT phosphoramidate 9: 95.6 µM; FLT phosphoramidate 10: 35.1 µM |
| Quantified Difference | ≥2.8‑fold higher CC50 for AZT phosphoramidates vs. the most toxic FLT congener |
| Conditions | CEM T‑lymphoblastoid cell line, 5‑day incubation, MTT or trypan blue viability assay (McIntee et al., 1997) |
Why This Matters
A higher CC50 expands the in‑vitro safety window and makes the compound preferable for long‑term cell‑based assays where cytotoxicity from FLT‑based probes would confound results.
- [1] McIntee EJ, Wagner CR, et al. Probing the mechanism of action and decomposition of amino acid phosphomonoester amidates of antiviral nucleoside prodrugs. J Med Chem. 1997;40(21):3323-3331. doi:10.1021/jm960694f View Source
